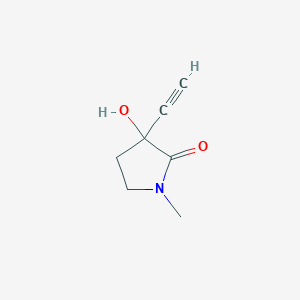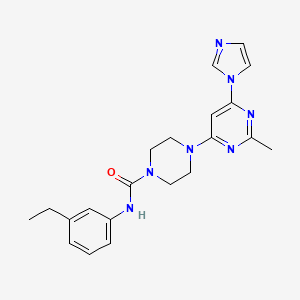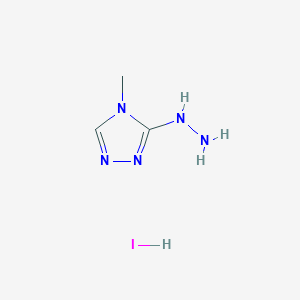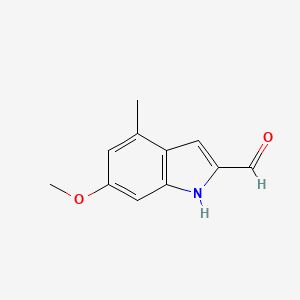
(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H17N7O3 and its molecular weight is 403.402. The purity is usually 95%.
BenchChem offers high-quality (3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Techniques
The synthesis of pyrazole derivatives, including those similar in structure to (3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone, involves regioselective procedures using 1,3-dipolar cycloaddition reactions. This method provides a straightforward route to such compounds by reacting nitrile imines generated in situ with 3-formylchromones, highlighting the utility of pyrazole derivatives in medicinal chemistry and synthetic organic chemistry due to their potential biological activities and functional group versatility (Alizadeh, Moafi, & Zhu, 2015).
Antimicrobial and Antibacterial Properties
Some pyrazole derivatives have been found to exhibit significant antimicrobial and antibacterial activities. For example, the synthesis and evaluation of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones revealed that these compounds possess good antimicrobial properties, comparable to standard drugs like ciprofloxacin and fluconazole. The presence of a methoxy group in these compounds is associated with higher antimicrobial activity, suggesting that modifications to the pyrazole structure can enhance biological efficacy (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Enzyme Inhibition Studies
The metabolism of strained rings, including compounds with azetidine and oxadiazolyl moieties, involves specific enzyme pathways. For instance, glutathione S-transferase (GST) has been identified as a key enzyme in the metabolism of certain compounds by catalyzing the formation of glutathione-conjugated metabolites. This process is critical for understanding drug metabolism and detoxification pathways, providing insights into the design of more effective and safer therapeutic agents (Li et al., 2019).
Structural and Molecular Studies
Investigations into the crystal structures of pyrazole derivatives have revealed the importance of non-covalent interactions, such as lone pair-π interactions and halogen bonding, in determining their supramolecular architectures. These studies not only contribute to the understanding of molecular conformations and stability but also provide a foundation for designing compounds with tailored physical and chemical properties for specific applications (Sharma, Mohan, Gangwar, & Chopra, 2019).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 3-(3-methoxyphenyl)-1H-pyrazole-5-carbaldehyde, which is then converted to the second intermediate, 3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone, through a series of reactions involving condensation, reduction, and coupling reactions.", "Starting Materials": [ "3-methoxybenzaldehyde", "hydrazine hydrate", "acetic anhydride", "ethyl acetoacetate", "2-pyrazinecarboxylic acid", "thionyl chloride", "sodium azide", "sodium borohydride", "1,2,4-oxadiazole-5-carboxylic acid", "N,N-dimethylformamide", "triethylamine", "ethyl chloroformate", "methylamine hydrochloride", "sodium hydroxide", "acetic acid", "methanol", "diethyl ether" ], "Reaction": [ "Step 1: Condensation of 3-methoxybenzaldehyde and hydrazine hydrate in acetic anhydride to form 3-(3-methoxyphenyl)-1H-pyrazole-5-carbaldehyde", "Step 2: Reduction of 3-(3-methoxyphenyl)-1H-pyrazole-5-carbaldehyde with sodium borohydride to form 3-(3-methoxyphenyl)-1H-pyrazole-5-carbinol", "Step 3: Conversion of 3-(3-methoxyphenyl)-1H-pyrazole-5-carbinol to 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid through oxidation with thionyl chloride", "Step 4: Coupling of 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid with sodium azide to form 3-(3-methoxyphenyl)-1H-pyrazole-5-azide", "Step 5: Reduction of 3-(3-methoxyphenyl)-1H-pyrazole-5-azide with sodium borohydride to form 3-(3-methoxyphenyl)-1H-pyrazol-5-amine", "Step 6: Coupling of 3-(3-methoxyphenyl)-1H-pyrazol-5-amine with 1,2,4-oxadiazole-5-carboxylic acid in the presence of N,N-dimethylformamide and triethylamine to form 3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)azetidin-2-one", "Step 7: Protection of the amine group in 3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)azetidin-2-one with ethyl chloroformate in the presence of triethylamine to form (3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methyl carbonate", "Step 8: Deprotection of the amine group in (3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methyl carbonate with methylamine hydrochloride in the presence of sodium hydroxide to form (3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methanamine", "Step 9: Coupling of (3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methanamine with ethyl acetoacetate in the presence of acetic acid and methanol to form (3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methanone" ] } | |
CAS番号 |
1319161-98-2 |
製品名 |
(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone |
分子式 |
C20H17N7O3 |
分子量 |
403.402 |
IUPAC名 |
[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
InChI |
InChI=1S/C20H17N7O3/c1-29-14-4-2-3-12(7-14)15-8-16(25-24-15)20(28)27-10-13(11-27)19-23-18(26-30-19)17-9-21-5-6-22-17/h2-9,13H,10-11H2,1H3,(H,24,25) |
InChIキー |
GOSGBAQTYXVDQO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=NC=CN=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide](/img/structure/B2380466.png)




![[4-(4-Fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2380472.png)

![3,4-diethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2380474.png)




